molecular formula C13H13NO3 B13842433 Methyl 5-cyano-2-cyclobutyloxybenzoate

Methyl 5-cyano-2-cyclobutyloxybenzoate

Cat. No.: B13842433
M. Wt: 231.25 g/mol
InChI Key: UKVPZAWDMNTYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyano-2-cyclobutyloxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyano group (-CN) and a cyclobutyloxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-cyclobutyloxybenzoate typically involves the reaction of 5-cyano-2-hydroxybenzoic acid with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-cyclobutyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-cyano-2-cyclobutyloxybenzoic acid.

    Reduction: 5-amino-2-cyclobutyloxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyano-2-cyclobutyloxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-cyclobutyloxybenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-cyano-2-methoxybenzoate: Similar structure but with a methoxy group instead of a cyclobutyloxy group.

    Ethyl 5-cyano-2-cyclobutyloxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-cyano-2-cyclobutyloxybenzoate is unique due to the presence of the cyclobutyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 5-cyano-2-cyclobutyloxybenzoate

InChI

InChI=1S/C13H13NO3/c1-16-13(15)11-7-9(8-14)5-6-12(11)17-10-3-2-4-10/h5-7,10H,2-4H2,1H3

InChI Key

UKVPZAWDMNTYNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)OC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.